1-(3,5-dimethylphenyl)-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanesulfonamide
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Overview
Description
1-(3,5-dimethylphenyl)-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanesulfonamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethylphenyl)-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanesulfonamide typically involves multi-step reactions. One common method includes the reaction of 3,5-dimethylphenylamine with 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid under specific conditions to form the desired sulfonamide derivative. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethylphenyl)-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(3,5-dimethylphenyl)-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylphenyl)-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of viral replication or interference with cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-dimethylphenyl)-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide
- 1-(3,5-dimethylphenyl)-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-yl)methanesulfonamide
Uniqueness
1-(3,5-dimethylphenyl)-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanesulfonamide is unique due to its specific triazolopyridine structure, which imparts distinct biological activities and chemical properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-11-6-12(2)8-14(7-11)10-23(21,22)19-15-4-5-16-17-13(3)18-20(16)9-15/h4-9,19H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKQNHDLZWZSAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CS(=O)(=O)NC2=CN3C(=NC(=N3)C)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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